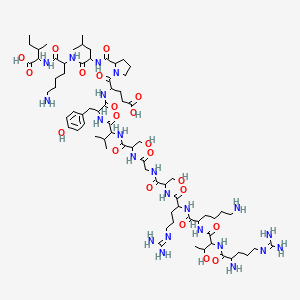![molecular formula C7H9N3O4S B12349093 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in dry benzene under cooling conditions . Industrial production methods often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Chemischer Reaktionen
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroacetyl chloride and dry benzene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride yields derivatives with fungicidal activity .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new drug candidates. In biology and medicine, it exhibits diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Its versatility makes it a highly prized moiety in medicinal chemistry and drug design.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (SARP-2/sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation . This interaction enhances cellular responses and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid can be compared with other thiazolidine derivatives. Similar compounds include 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide and 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(4-morpholinyl)phenyl)acetamide . These compounds share the thiazolidine core but differ in their substituents, which can influence their biological activities and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C7H9N3O4S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
InChI-Schlüssel |
QKFXDAWDCWLXSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(=O)NC(=N)S1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)



![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)
![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

